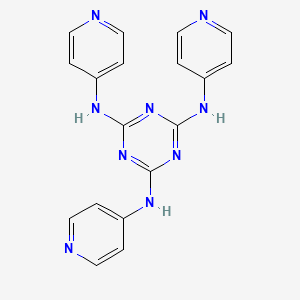
3-Bromo-7-(trifluoromethyl)-1,5-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7-(trifluoromethyl)-1,5-naphthyridine, also known by its systematic name 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine , is a heterocyclic compound with the chemical formula C₇H₃BrF₃N₃. It belongs to the class of imidazo[1,2-a]pyrimidines and features a bromine atom and a trifluoromethyl group attached to the imidazo ring system .
Preparation Methods
Synthetic Routes: The synthesis of 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine involves several steps
Starting Material: The synthesis typically begins with commercially available 3-bromo-7-hydroxyimidazo[1,2-a]pyrimidine.
Trifluoromethylation: The hydroxy group is replaced by a trifluoromethyl group using appropriate reagents (e.g., trifluoromethyl iodide or trifluoromethyl copper reagents).
Bromination: The trifluoromethylated intermediate is then brominated to yield 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine.
- Trifluoromethylation and bromination reactions are typically carried out under inert atmosphere (nitrogen or argon) and at controlled temperatures.
- Solvents such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are commonly used.
- Catalysts or reagents like copper salts, palladium complexes, or N-bromosuccinimide (NBS) facilitate the reactions.
Industrial Production: While there isn’t a specific industrial-scale production method mentioned in the literature, the compound can be synthesized on a larger scale using similar principles.
Chemical Reactions Analysis
3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine can participate in various chemical reactions:
Substitution Reactions: The bromine atom can undergo substitution reactions (e.g., nucleophilic substitution) to introduce different functional groups.
Redox Reactions: It may undergo oxidation or reduction processes.
Cross-Coupling Reactions: For example, Suzuki–Miyaura cross-coupling reactions can lead to C–C bond formation.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development due to its unique structure.
Biological Studies: It can serve as a probe to investigate biological targets.
Materials Science: Its properties may be useful in designing functional materials.
Mechanism of Action
The exact mechanism of action for 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine depends on its specific application. It could interact with cellular receptors, enzymes, or signaling pathways.
Comparison with Similar Compounds
While I don’t have a specific list of similar compounds, it’s worth noting that the trifluoromethyl group and bromine substitution confer unique properties to this compound. Researchers often compare it with related heterocycles to understand its distinct features.
Properties
Molecular Formula |
C9H4BrF3N2 |
|---|---|
Molecular Weight |
277.04 g/mol |
IUPAC Name |
3-bromo-7-(trifluoromethyl)-1,5-naphthyridine |
InChI |
InChI=1S/C9H4BrF3N2/c10-6-2-8-7(15-4-6)1-5(3-14-8)9(11,12)13/h1-4H |
InChI Key |
LSTCMJXOAWFUMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1N=CC(=C2)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


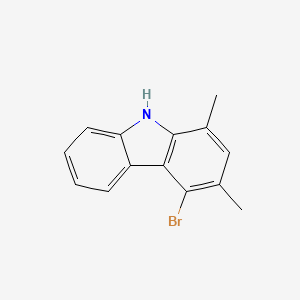

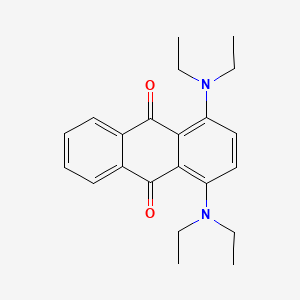



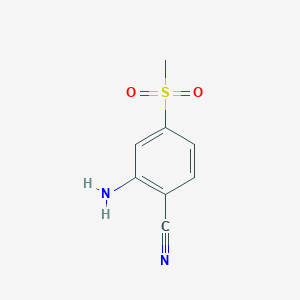
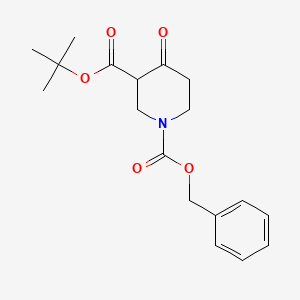

![tert-Butyl 2-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13132951.png)

